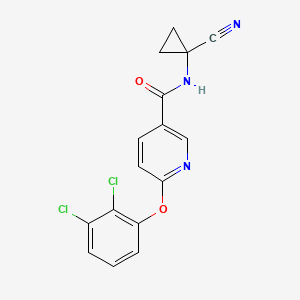
N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide involves the inhibition of ACE activity, which leads to a decrease in the production of angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting its production, the compound helps to lower blood pressure. Additionally, the compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide has a number of biochemical and physiological effects. It has been found to lower blood pressure in animal models of hypertension. It has also been shown to induce apoptosis in cancer cells, which could potentially be used as a therapeutic strategy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide in lab experiments is its specificity for ACE inhibition. This makes it a useful tool for studying the role of ACE in various physiological processes. However, one limitation is that the compound may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for other conditions such as heart failure and diabetes. Another direction is to explore its mechanism of action in more detail, particularly with regard to its effects on the caspase cascade. Additionally, future research could focus on developing more specific inhibitors of ACE that could be used as therapeutic agents.
Synthesemethoden
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide involves the reaction between 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid and 1-cyano-1,2-dimethylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Research on N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide has focused on its potential as a therapeutic agent for various conditions such as hypertension, cardiovascular diseases, and cancer. Studies have shown that the compound exhibits anti-hypertensive effects by inhibiting the activity of angiotensin converting enzyme (ACE). It has also been found to have anti-cancer properties by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(5-methyltetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O/c1-7(2)10(4,6-11)12-9(17)5-16-8(3)13-14-15-16/h7H,5H2,1-4H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHLKTAGXQCMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


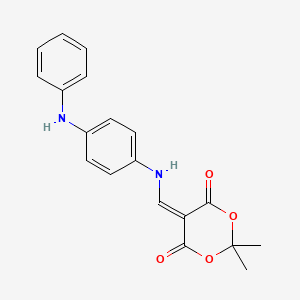
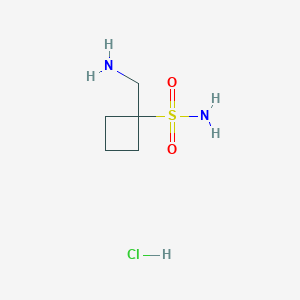
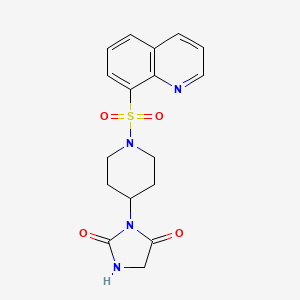


![1-[2-[2-[Benzyl(methyl)amino]-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2505729.png)
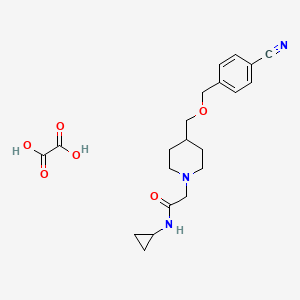
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505732.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2505733.png)
![N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2505736.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2505738.png)
